molecular formula C17H22N2O2S B2818955 Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate CAS No. 1210129-71-7

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate

Cat. No.: B2818955
CAS No.: 1210129-71-7
M. Wt: 318.44
InChI Key: ZDCGSZGCPWBINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its strong coordination ability and diverse coordination modes due to the presence of nitrogen and oxygen atoms .

Chemical Reactions Analysis

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thiazolidine derivatives .

Scientific Research Applications

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate has a wide range of scientific research applications:

Properties

IUPAC Name

ethyl 2-[2-(2,6-diethylanilino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-4-12-8-7-9-13(5-2)16(12)19-17-18-14(11-22-17)10-15(20)21-6-3/h7-9,11H,4-6,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCGSZGCPWBINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC2=NC(=CS2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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